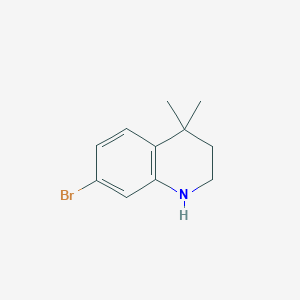

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

7-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7,13H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPIITJPRRZXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC2=C1C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444421 | |

| Record name | 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158326-77-3 | |

| Record name | 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS No. 158326-77-3). This document collates available data on its physicochemical properties, structural information, and general handling procedures. Due to the limited availability of published experimental data for this specific molecule, this guide also presents illustrative experimental workflows for its synthesis, purification, and potential chemical transformations based on established organic chemistry principles for analogous structures.

Introduction

This compound is a halogenated derivative of the tetrahydroquinoline scaffold. The tetrahydroquinoline core is a prevalent structural motif in a wide array of biologically active compounds and natural products. The presence of a bromine atom on the aromatic ring and gem-dimethyl groups on the saturated portion of the molecule makes it a potentially valuable building block in medicinal chemistry and materials science. The bromine atom serves as a versatile handle for further functionalization through various cross-coupling reactions, while the dimethyl substitution may influence the compound's conformational rigidity and pharmacokinetic properties. This guide aims to consolidate the currently available chemical information for this compound and provide a framework for its potential application in research and development.

Physicochemical Properties

Table 1: General and Structural Properties

| Property | Value | Source |

| CAS Number | 158326-77-3 | [1] |

| Molecular Formula | C₁₁H₁₄BrN | [1] |

| Molecular Weight | 240.13 g/mol | [1] |

| InChI | InChI=1S/C11H14BrN/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7,13H,5-6H2,1-2H3 | [1] |

| InChIKey | LHPIITJPRRZXEX-UHFFFAOYSA-N | [1] |

| SMILES | CC1(C)CCNc2cc(Br)ccc12 |

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| Storage Conditions | Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C | [1] |

Spectroscopic Data

While commercial suppliers indicate the availability of spectroscopic data such as NMR, HPLC, and mass spectrometry upon request, this information is not publicly accessible. Researchers are advised to acquire this data from the respective vendors or through in-house analysis.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and reactions of this compound are not extensively documented in the scientific literature. The following sections provide generalized, illustrative methodologies.

Hypothetical Synthesis Workflow

A plausible synthetic route to this compound could involve the cyclization of a suitably substituted aniline precursor. The following diagram illustrates a hypothetical workflow.

Caption: Hypothetical synthesis of this compound.

General Purification Workflow

Purification of the crude product would likely involve standard chromatographic techniques.

Caption: General purification workflow for the target compound.

Chemical Reactivity

The chemical reactivity of this compound is largely unexplored in the literature. However, the presence of the aryl bromide moiety suggests that it can participate in a variety of palladium-catalyzed cross-coupling reactions.

Hypothetical Suzuki-Miyaura Cross-Coupling

A common and powerful transformation for aryl bromides is the Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond.

Caption: Hypothetical Suzuki-Miyaura cross-coupling reaction.

Biological and Pharmacological Activity

There is currently no publicly available information regarding the biological or pharmacological activities of this compound. Its structural similarity to other bioactive tetrahydroquinolines suggests it could be a candidate for screening in various biological assays.

Safety and Handling

Based on information from commercial suppliers, this compound should be handled with care. The following are general safety precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust, fumes, gas, mist, or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are -4°C for the short term and -20°C for the long term.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical compound with potential applications in synthetic and medicinal chemistry. While its fundamental physicochemical properties are not extensively characterized in the public domain, its structure suggests it is a versatile intermediate for the synthesis of more complex molecules. The illustrative workflows provided in this guide offer a starting point for researchers interested in working with this compound. Further experimental investigation is required to fully elucidate its chemical and biological properties.

References

An In-depth Technical Guide to 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

CAS Number: 158326-77-3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive experimental data for 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS 158326-77-3) is limited in publicly available scientific literature. This guide has been compiled by leveraging data from structurally related tetrahydroquinoline and brominated quinoline derivatives to provide a representative technical overview. The experimental protocols and potential biological activities described herein are based on established methodologies for analogous compounds and should be considered predictive.

Core Compound Properties

This compound is a heterocyclic compound featuring a tetrahydroquinoline core. The presence of a bromine atom at the 7-position and two methyl groups at the 4-position significantly influences its physicochemical properties and potential biological activity. The electron-withdrawing nature of the bromine atom and the steric bulk of the gem-dimethyl group are key features for consideration in drug design and chemical synthesis.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source/Analogy |

| Molecular Formula | C₁₁H₁₄BrN | Calculated |

| Molecular Weight | 240.14 g/mol | Calculated |

| Appearance | Off-white to light yellow solid (Predicted) | Analogy to similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like DCM, Chloroform, and Methanol.[1] | General solubility of similar compounds |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.2-7.4 (m, 2H, Ar-H), 6.8-7.0 (m, 1H, Ar-H), 3.3-3.5 (t, 2H, -CH₂-N), 1.8-2.0 (t, 2H, -CH₂-C), 1.3 (s, 6H, -C(CH₃)₂) | Predicted based on related structures[2] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 145-147 (C-N), 130-135 (Ar-C), 125-130 (Ar-C-Br), 115-120 (Ar-C), 45-50 (-CH₂-N), 35-40 (-CH₂-C), 30-35 (-C(CH₃)₂), 25-30 (-C(CH₃)₂) | Predicted based on related structures |

Synthesis and Experimental Protocols

While a specific protocol for this compound is not documented, a plausible synthetic route can be devised based on established methods for the synthesis of substituted tetrahydroquinolines. A common and effective method is the direct bromination of the corresponding 4,4-dimethyl-1,2,3,4-tetrahydroquinoline precursor.

Proposed Synthesis Workflow

The following diagram outlines a potential workflow for the synthesis and purification of the target compound.

References

physicochemical characteristics of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes available information for the compound and its structural analogs. It includes a summary of its known physicochemical properties, a proposed synthetic route based on established chemical principles, and a discussion of the potential biological significance of the broader class of substituted tetrahydroquinolines. This guide aims to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of novel tetrahydroquinoline derivatives.

Physicochemical Characteristics

A thorough review of available data provides the following physicochemical information for this compound. It is important to note that while some data is reported from chemical suppliers, other key experimental values such as melting and boiling points remain to be formally documented in peer-reviewed literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄BrN | BIOFOUNT[1] |

| Molecular Weight | 240.13 g/mol | BIOFOUNT[1] |

| CAS Number | 158326-77-3 | BIOFOUNT[1] |

| Predicted XlogP | 2.9 | PubChemLite (for hydrochloride salt)[2] |

| Storage Conditions | Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C | BIOFOUNT[1] |

| Appearance | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| pKa | No data available |

Proposed Synthetic Pathway and Experimental Protocol

2.1. Proposed Synthesis Workflow

The synthesis of the target compound can be envisioned to proceed through the reaction of a suitably substituted aniline with a source of the dimethyl-substituted four-carbon unit, followed by cyclization and subsequent bromination, or by starting with a pre-brominated aniline. A potential route is outlined below.

2.2. General Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on known reactions for analogous compounds and should be optimized for the specific synthesis of this compound.

Materials:

-

3-Bromoaniline

-

Mesityl oxide (4-methylpent-3-en-2-one)

-

Strong acid catalyst (e.g., polyphosphoric acid (PPA) or sulfuric acid)

-

Inert solvent (e.g., toluene or xylene)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromoaniline (1 equivalent) in an appropriate inert solvent.

-

Addition of Reagents: To this solution, add mesityl oxide (1.1 equivalents). Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., PPA) portion-wise while stirring.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

-

Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Potential Biological Significance and Applications in Drug Discovery

While there is no specific literature detailing the biological activity or signaling pathway modulation by this compound, the tetrahydroquinoline scaffold is a well-established privileged structure in medicinal chemistry. Derivatives of tetrahydroquinoline have been reported to exhibit a wide range of biological activities, making this class of compounds attractive for drug discovery efforts.

The diagram below illustrates the general role of substituted tetrahydroquinolines as scaffolds in the drug discovery process, leading to the identification of lead compounds with potential therapeutic applications.

Conclusion

This compound represents a chemical entity with potential for further investigation in the field of medicinal chemistry. While comprehensive experimental data is currently lacking, this guide provides a foundational understanding of its known physicochemical properties and a plausible route for its synthesis. The established biological importance of the tetrahydroquinoline scaffold suggests that this compound and its derivatives could serve as valuable building blocks for the development of novel therapeutic agents. Further research is warranted to fully elucidate its chemical and biological profile.

References

Structural Elucidation of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural elucidation of 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. Due to the limited availability of specific experimental data in the public domain for this particular compound, this paper focuses on predicted spectroscopic data, a plausible synthetic pathway, and potential biological significance based on the analysis of analogous structures. The information herein is intended to serve as a comprehensive resource for researchers interested in the synthesis and characterization of novel tetrahydroquinoline derivatives.

Introduction

Tetrahydroquinolines are a significant class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide range of biological activities. Their diverse pharmacological properties have made them attractive scaffolds in drug discovery and development. The introduction of various substituents onto the tetrahydroquinoline ring system allows for the fine-tuning of their biological and physicochemical properties. This guide focuses on the specific derivative, this compound, providing a theoretical framework for its structural characterization.

Predicted Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The predicted chemical shifts (δ) and coupling constants (J) are summarized in Table 1.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (NH) | 3.5 - 4.5 | broad singlet | - |

| H-2 (CH₂) | 3.2 - 3.4 | triplet | ~6-7 |

| H-3 (CH₂) | 1.7 - 1.9 | triplet | ~6-7 |

| 4-C(CH₃)₂ | 1.2 - 1.4 | singlet | - |

| H-5 | 6.8 - 7.0 | doublet | ~8-9 |

| H-6 | 6.9 - 7.1 | doublet of doublets | ~8-9, ~2 |

| H-8 | 6.5 - 6.7 | doublet | ~2 |

2.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The predicted chemical shifts are presented in Table 2.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 45 - 50 |

| C-3 | 25 - 30 |

| C-4 | 30 - 35 |

| 4-C(CH₃)₂ | 28 - 33 |

| C-4a | 140 - 145 |

| C-5 | 128 - 132 |

| C-6 | 125 - 129 |

| C-7 | 110 - 115 |

| C-8 | 115 - 120 |

| C-8a | 120 - 125 |

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The predicted fragmentation pattern is outlined below.

| m/z | Ion | Notes |

| 240/242 | [C₁₁H₁₄BrN]⁺ | Molecular ion peak (M⁺/M⁺+2) |

| 225/227 | [C₁₀H₁₁BrN]⁺ | Loss of a methyl group (•CH₃) |

| 160 | [C₁₁H₁₄N]⁺ | Loss of bromine radical (•Br) |

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 (medium, sharp) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=C Stretch (aromatic) | 1500 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Br Stretch | 500 - 600 |

Proposed Synthesis Pathway

A plausible synthetic route for this compound is the acid-catalyzed cyclization of a suitable N-substituted aniline derivative.

Detailed Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromoaniline (1 equivalent) and a suitable solvent such as toluene.

-

Addition of Reactants: Slowly add mesityl oxide (1.1 equivalents) to the stirred solution.

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C for toluene) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Potential Biological Significance

While the specific biological activity of this compound has not been reported, the tetrahydroquinoline scaffold is known to exhibit a wide range of pharmacological effects. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The presence of the bromine atom and the gem-dimethyl group could modulate the lipophilicity and steric profile of the molecule, potentially influencing its interaction with biological targets.

Conclusion

This technical guide provides a comprehensive theoretical framework for the structural elucidation of this compound. The predicted spectroscopic data, a plausible synthetic route, and a discussion of potential biological activities offer a solid foundation for researchers to undertake the synthesis and characterization of this and related novel tetrahydroquinoline derivatives. Further experimental validation is necessary to confirm the data presented herein.

Spectroscopic Profile of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: A Technical Overview

Disclaimer: An extensive search of publicly available scientific databases and literature did not yield specific experimental spectroscopic data (NMR, MS, IR) for the target compound, 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS No: 158326-77-3). The following guide is therefore based on predicted spectroscopic behavior and general methodologies for compounds of this class, intended to provide a framework for researchers and drug development professionals.

Introduction

This compound is a heterocyclic compound with a molecular formula of C₁₁H₁₄BrN and a molecular weight of 240.14 g/mol . Its structure, featuring a substituted tetrahydroquinoline core, makes it a molecule of interest in medicinal chemistry and materials science. Spectroscopic analysis is crucial for the unequivocal identification and characterization of this and related compounds. This technical guide outlines the expected spectroscopic data (NMR, MS, IR), provides detailed experimental protocols for their acquisition, and presents a generalized workflow for such analyses.

Predicted Spectroscopic Data

While experimental data is not available, the following tables summarize the expected spectroscopic characteristics based on the structure of this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.2-7.0 | m | 2H | Aromatic CH |

| ~ 6.5 | d | 1H | Aromatic CH |

| ~ 3.3 | t | 2H | -CH₂-N- |

| ~ 1.7 | t | 2H | -CH₂-C(CH₃)₂- |

| ~ 1.2 | s | 6H | -C(CH₃)₂- |

| Variable | br s | 1H | -NH- |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 | Aromatic C-N |

| ~ 130 | Aromatic C-Br |

| ~ 128 | Aromatic CH |

| ~ 125 | Aromatic CH |

| ~ 115 | Aromatic C-C |

| ~ 110 | Aromatic CH |

| ~ 45 | -CH₂-N- |

| ~ 35 | -C(CH₃)₂- |

| ~ 30 | -CH₂-C(CH₃)₂- |

| ~ 28 | -C(CH₃)₂ |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 240/242 | [M]⁺ molecular ion peak (presence of Br isotope) |

| 225/227 | [M-CH₃]⁺ |

| 184 | [M-C₄H₈]⁺ |

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 3400 | N-H stretch |

| ~ 2950-2850 | C-H stretch (aliphatic) |

| ~ 1600, 1480 | C=C stretch (aromatic) |

| ~ 1300 | C-N stretch |

| ~ 800 | C-H bend (aromatic, out-of-plane) |

| ~ 600 | C-Br stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Instrumentation (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Inlet System: Direct insertion probe or Gas Chromatography (GC) interface.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

-

Instrumentation:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT).

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Synthesis of Novel 4,4-Dimethyl-Tetrahydroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a gem-dimethyl group at the C4 position can significantly influence the molecule's conformational rigidity, lipophilicity, and metabolic stability, making 4,4-dimethyl-tetrahydroquinoline derivatives an attractive target for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, potential biological activities, and experimental protocols for novel derivatives based on this core structure.

Synthetic Strategies for the 4,4-Dimethyl-Tetrahydroquinoline Core

The construction of the 4,4-dimethyl-tetrahydroquinoline skeleton can be achieved through several synthetic methodologies. Key approaches include intramolecular cyclization reactions and multicomponent reactions, each offering distinct advantages in terms of substrate scope and reaction conditions.

One of the most effective methods for synthesizing 4,4-dimethyl-tetrahydroquinolin-4-ones involves a multi-step sequence starting from 2,2-dimethyl-1,2,3,4-tetrahydroquinolines. This process includes N-protection, typically with a tert-butyloxycarbonyl (Boc) group, followed by a directed oxidation.[1]

A promising route involves the following key transformations:

-

N-Boc Protection: The secondary amine of the tetrahydroquinoline ring is protected to prevent side reactions in subsequent steps.

-

Hydroxylation: Introduction of a hydroxyl group at the C4 position.

-

Oxidation: Conversion of the C4-hydroxyl group to a ketone, yielding the desired 4-oxo-4,4-dimethyl-tetrahydroquinoline derivative.[1]

Another versatile approach for constructing the tetrahydroquinoline core is the Povarov reaction , a formal [4+2] cycloaddition between an N-arylimine and an alkene.[2][3][4] While not extensively reported for the synthesis of 4,4-dimethyl derivatives specifically, this reaction could be adapted by using an appropriate alkene precursor, such as a derivative of isobutylene, in a three-component reaction with an aniline and an aldehyde.

Domino reactions also present an efficient strategy for the synthesis of complex heterocyclic systems from simple starting materials in a single operation.[5] These reactions, which can involve a cascade of intramolecular processes, could be designed to generate the 4,4-dimethyl-tetrahydroquinoline scaffold.

Experimental Protocols

Synthesis of 1,2,3,4-Tetrahydro-2,2-dimethylquinolin-4-ones[1]

This protocol outlines a robust method for the synthesis of 4-oxo derivatives, which can serve as key intermediates for further functionalization.

Step 1: N-Boc Protection of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline

-

To a solution of 2,2-dimethyl-1,2,3,4-tetrahydroquinoline (1 mmol) in a suitable solvent (e.g., dichloromethane or a water-acetone mixture), di-tert-butyl dicarbonate (Boc)₂O (1.1 mmol) is added.[6]

-

The reaction is typically carried out at room temperature and can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the N-Boc protected product.

Step 2: BH₃/H₂O₂ Mediated 4-Hydroxylation

-

The N-Boc protected tetrahydroquinoline (1 mmol) is dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

-

Borane-tetrahydrofuran complex (BH₃·THF) is added dropwise at 0 °C, and the reaction is allowed to warm to room temperature.

-

After the hydroboration is complete, the reaction is carefully quenched with an oxidative workup using hydrogen peroxide (H₂O₂) and an aqueous base (e.g., sodium hydroxide).

-

The resulting 4-hydroxy derivative is isolated and purified.

Step 3: Oxidation to 1,2,3,4-Tetrahydro-2,2-dimethylquinolin-4-one

-

The 4-hydroxy-2,2-dimethyl-tetrahydroquinoline derivative (1 mmol) is dissolved in a suitable solvent (e.g., dichloromethane).

-

An oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, is added, and the reaction is stirred at room temperature.

-

The progress of the oxidation is monitored by TLC.

-

Upon completion, the reaction mixture is filtered, concentrated, and the crude product is purified by column chromatography to afford the final 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-one.

Potential Biological Activities and Signaling Pathways

While research specifically on the biological activities of novel 4,4-dimethyl-tetrahydroquinoline derivatives is still emerging, the broader class of tetrahydroquinolines has shown significant promise in various therapeutic areas. A notable area of investigation is their potential as inhibitors of protein kinases. For instance, derivatives of 4,5-dihydro-4,4-dimethyl-1H-[1][7]dithiolo[3,4-c]quinoline-1-thione have been synthesized and evaluated as protein kinase inhibitors.[7]

Furthermore, the tetrahydroquinoline scaffold has been identified as a potential inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway. The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The development of mTOR inhibitors is therefore a significant focus in oncology drug discovery. While direct evidence for 4,4-dimethyl-tetrahydroquinoline derivatives modulating this pathway is limited, the established activity of other tetrahydroquinoline analogs suggests this is a promising avenue for investigation.

Data Presentation

To facilitate the comparison of synthetic yields and biological activities, all quantitative data should be summarized in clearly structured tables.

Table 1: Synthesis of 4,4-Dimethyl-Tetrahydroquinoline Derivatives

| Compound ID | Synthetic Method | Key Reagents | Yield (%) | Reference |

| 1 | Multi-step (Boc protection, hydroxylation, oxidation) | (Boc)₂O, BH₃·THF, H₂O₂, PCC | e.g., 65 | [1] |

| 2 | Povarov Reaction (Hypothetical) | Aniline, Aldehyde, Isobutylene derivative | - | [2][3][4] |

| 3 | Dithiolo-quinoline synthesis | 2,2,4-trimethyl-1,2-dihydroquinoline | e.g., 73 | [7] |

Table 2: Biological Activity of 4,4-Dimethyl-Tetrahydroquinoline Derivatives

| Compound ID | Target | Assay Type | IC₅₀/EC₅₀ (µM) | Reference |

| 3a | Protein Kinase X | Kinase Inhibition Assay | e.g., 1.2 | [7] |

| 3b | Protein Kinase Y | Kinase Inhibition Assay | e.g., 0.8 | [7] |

Mandatory Visualizations

Experimental Workflow for the Synthesis of 4,4-Dimethyl-Tetrahydroquinolin-4-ones

Caption: Synthetic route to 4,4-dimethyl-tetrahydroquinolin-4-ones.

Potential Signaling Pathway Modulation

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sci-rad.com [sci-rad.com]

- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Exploratory Screening of Bromo-Substituted Tetrahydroquinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroquinolines (THQs) are a class of heterocyclic compounds that represent a privileged scaffold in medicinal chemistry and drug discovery. Their diverse pharmacological activities have led to their investigation for a wide range of therapeutic applications. The introduction of a bromine substituent onto the tetrahydroquinoline core can significantly modulate the molecule's physicochemical properties and biological activity, often enhancing its potency and selectivity for various molecular targets. This guide provides a comprehensive overview of the exploratory screening of bromo-substituted tetrahydroquinolines, with a focus on their synthesis, anticancer activity, and the signaling pathways they modulate.

Data Presentation: Anticancer Activity of Bromo-Substituted Quinolines and Tetrahydroquinolines

The following table summarizes the in vitro anticancer activity (IC50 values) of a selection of bromo-substituted quinoline and tetrahydroisoquinoline derivatives against various human cancer cell lines. This data highlights the potential of these compounds as antiproliferative agents.

| Compound ID | Structure/Description | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 6,8-dibromo-5-nitroquinoline | C6 (Glioma) | 50.0 | [1] |

| HT29 (Colon) | 26.2 | [1] | ||

| HeLa (Cervical) | 24.1 | [1] | ||

| 2 | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Glioma) | 9.6 µg/mL | [1] |

| HeLa (Cervical) | 5.45 µg/mL | [1] | ||

| HT29 (Colon) | 7.8 µg/mL | [1] | ||

| 3 | 7-Bromo-1,2,3,4-tetrahydroisoquinoline | MCF-7 (Breast) | 0.2 µg/mL | |

| Ishikawa (Endometrial) | Not specified | |||

| 4 | Tetrahydroquinoline derivative 2 | MCF-7 (Breast) | 50 | [2] |

| MDA-MB-231 (Breast) | 25 | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative bromo-substituted tetrahydroquinoline and its subsequent in vitro screening for anticancer activity.

Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline

This protocol is a representative example of the synthesis of a bromo-substituted tetrahydroquinoline.

Materials:

-

p-bromoaniline

-

Acrolein

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of p-bromoaniline (1 equivalent) in 10% aqueous hydrochloric acid, slowly add acrolein (1.2 equivalents) at 0-5 °C with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and neutralize with a 10% aqueous solution of sodium hydroxide until the pH is approximately 8-9.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[3]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, HT29)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Bromo-substituted tetrahydroquinoline test compound

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the bromo-substituted tetrahydroquinoline in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

The anticancer activity of bromo-substituted tetrahydroquinolines can be attributed to their interaction with various cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in cancer development and progression by regulating the expression of genes involved in inflammation, cell survival, and proliferation. Some tetrahydroquinoline derivatives have been shown to inhibit this pathway.[4]

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 4. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: An Uncharted Probe in Chemical Biology

Despite the growing interest in the tetrahydroquinoline scaffold in medicinal chemistry, publicly available scientific literature and databases currently lack specific information on 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline as a chemical probe. This comprehensive search has not identified a specific biological target, associated quantitative data, or detailed experimental protocols for this particular molecule, precluding the creation of an in-depth technical guide at this time.

While the core tetrahydroquinoline structure is a recognized pharmacophore present in a variety of biologically active compounds, the specific substitution pattern of a bromine atom at the 7-position and two methyl groups at the 4-position of the tetrahydroquinoline ring has not been extensively characterized in a biological context within the public domain.

The Tetrahydroquinoline Scaffold: A Privileged Structure in Drug Discovery

Tetrahydroquinolines are a class of heterocyclic compounds that have demonstrated a broad range of biological activities. Derivatives of this scaffold have been investigated for their potential as:

-

Anticancer Agents: Targeting various mechanisms involved in cancer cell proliferation and survival.

-

Antimicrobial Agents: Exhibiting activity against a spectrum of bacteria and other microorganisms.

-

Enzyme Inhibitors: Notably, some tetrahydroquinoline derivatives have been explored as inhibitors of enzymes such as the CREB-binding protein (CBP) bromodomain, which plays a crucial role in gene transcription and is a target in oncology.

However, it is critical to note that the biological activity of any given molecule is highly dependent on its specific structure, including the nature and position of its substituents.

Current Status of this compound

As of this review, searches of scientific databases, patent literature, and chemical screening libraries have not yielded specific data on the use of this compound as a chemical probe. This includes a lack of information on:

-

A defined biological target or mechanism of action.

-

Quantitative biological data , such as IC50, Ki, or other binding affinity metrics.

-

Detailed experimental protocols for its use in biological or biochemical assays.

-

Associated signaling pathways or cellular processes that it may modulate.

Future Directions

The absence of public data presents an opportunity for future research. The unique structural features of this compound may confer novel biological activities. Future investigations could involve:

-

High-throughput screening: Testing the compound against a broad panel of biological targets to identify potential interactions.

-

Phenotypic screening: Evaluating the effect of the compound on cellular models to uncover novel biological responses.

-

Analogue synthesis and structure-activity relationship (SAR) studies: Systematically modifying the structure to explore and optimize potential biological activities.

Until such studies are conducted and the results are made publicly available, this compound remains a molecule of unknown biological potential. Researchers interested in this specific compound would need to undertake foundational research to elucidate its pharmacological profile.

Initial Toxicity Assessment of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: A Framework for Evaluation

Disclaimer: As of the date of this report, a comprehensive toxicological profile for 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is not available in the public domain. No specific studies detailing its acute toxicity, cytotoxicity, genotoxicity, or signaling pathway interactions could be identified. Therefore, this document serves as a technical guide outlining a recommended framework for the initial toxicity assessment of this compound, based on established methodologies in toxicology and drug development. The content provided is for informational purposes for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough evaluation of its toxicological properties is a critical step in its development pathway to ensure safety. This guide details a proposed series of in vitro and in vivo assays to build a foundational toxicity profile.

While no specific toxicity data exists for the target compound, safety information for structurally related compounds provides a preliminary indication of potential hazards. For instance, GHS classifications for similar tetrahydroquinoline and tetrahydroisoquinoline derivatives suggest potential for skin and eye irritation, and they may be harmful if swallowed. However, it must be stressed that these classifications are not directly applicable to this compound and experimental validation is essential.

Proposed Experimental Protocols for Initial Toxicity Assessment

A tiered approach to toxicity testing is recommended, starting with in vitro assays to assess cytotoxicity and genotoxicity before proceeding to more complex in vivo studies.

Cytotoxicity assays are fundamental in determining the concentration at which a compound induces cell death. A common and effective method is the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cell lines, such as HepG2 (liver carcinoma) and HEK293 (embryonic kidney), should be cultured in appropriate media and conditions.

-

Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Exposure: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for 24 to 72 hours.

-

MTT Addition: After the incubation period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Incubation: The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.

Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which may lead to carcinogenesis. The Ames test is a widely used initial screening for mutagenicity.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence or absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Colony Counting: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted.

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Should in vitro results warrant further investigation, an acute oral toxicity study in a rodent model would be the next step to assess the systemic effects of the compound.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

-

Animal Model: Typically, female rats are used as they are generally more sensitive.

-

Dosing: A single animal is dosed with the test substance at a starting dose level.

-

Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.

-

Dose Adjustment:

-

If the animal survives, the next animal is dosed at a higher level.

-

If the animal dies, the next animal is dosed at a lower level.

-

-

Endpoint: This sequential dosing continues until the criteria for stopping the test are met, allowing for the estimation of the LD50 (median lethal dose).

-

Pathology: At the end of the study, a gross necropsy is performed on all animals to identify any target organs of toxicity.

Data Presentation

As no quantitative data is available for this compound, the following tables are presented as templates for how such data should be structured once obtained.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| HepG2 | 24 | Data Not Available |

| 48 | Data Not Available | |

| HEK293 | 24 | Data Not Available |

| 48 | Data Not Available |

Table 2: Genotoxicity Assessment (Ames Test) of this compound

| Strain | Metabolic Activation (S9) | Result |

| TA98 | - | Data Not Available |

| + | Data Not Available | |

| TA100 | - | Data Not Available |

| + | Data Not Available |

Table 3: Acute Oral Toxicity of this compound in Rats

| Parameter | Value |

| Estimated LD50 (mg/kg) | Data Not Available |

| 95% Confidence Interval | Data Not Available |

| Key Clinical Signs | Data Not Available |

| Target Organs | Data Not Available |

Visualization of Experimental Workflows and Potential Signaling Pathways

The following diagrams, created using the DOT language, illustrate the generalized workflows for the proposed toxicity assays.

Caption: Workflow for an in vitro cytotoxicity MTT assay.

Caption: Workflow for the Ames test for mutagenicity.

Conclusion

A comprehensive initial toxicity assessment of this compound is essential for its continued development. The experimental framework outlined in this guide, encompassing in vitro cytotoxicity and genotoxicity assays followed by in vivo acute toxicity studies, provides a robust starting point for generating the necessary safety data. While the current lack of specific toxicological information precludes a definitive assessment, the proposed methodologies will enable researchers to systematically evaluate the potential risks associated with this novel compound. It is imperative that these studies are conducted in accordance with established regulatory guidelines to ensure data quality and reliability.

Methodological & Application

Application Note and Synthesis Protocol: 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, multi-step synthesis protocol for 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a four-step process, commencing from commercially available starting materials. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis of this compound. The yields are representative of analogous reactions and may vary based on experimental conditions.

| Step | Product Name | Starting Materials | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1 | N-Phenyl-3,3-dimethylbutanamide | 3,3-Dimethylbutanoyl chloride, Aniline | C₁₂H₁₇NO | 191.27 | 90-95 |

| 2 | 4,4-Dimethyl-3,4-dihydro-2(1H)-quinolinone | N-Phenyl-3,3-dimethylbutanamide | C₁₁H₁₃NO | 175.23 | 75-85 |

| 3 | 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline | 4,4-Dimethyl-3,4-dihydro-2(1H)-quinolinone | C₁₁H₁₅N | 161.24 | 80-90 |

| 4 | This compound | 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline | C₁₁H₁₄BrN | 240.14 | 60-70 |

Experimental Protocols

Logical Workflow of the Synthesis

The synthesis of this compound is achieved through a four-step sequence involving amide formation, intramolecular Friedel-Crafts cyclization, reduction of the resulting lactam, and subsequent regioselective bromination.

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of N-Phenyl-3,3-dimethylbutanamide

This step involves the acylation of aniline with 3,3-dimethylbutanoyl chloride to form the corresponding amide.

Materials:

-

Aniline (1.0 eq)

-

3,3-Dimethylbutanoyl chloride (1.1 eq)

-

Pyridine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of aniline in anhydrous DCM in a round-bottom flask under an inert atmosphere, add pyridine.

-

Cool the mixture to 0°C in an ice bath.

-

Add 3,3-dimethylbutanoyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain N-Phenyl-3,3-dimethylbutanamide as a solid.

Step 2: Synthesis of 4,4-Dimethyl-3,4-dihydro-2(1H)-quinolinone

This step utilizes an intramolecular Friedel-Crafts cyclization to form the quinolinone ring system.

Materials:

-

N-Phenyl-3,3-dimethylbutanamide (1.0 eq)

-

Polyphosphoric acid (PPA)

-

Ice water

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, heat polyphosphoric acid to approximately 80°C.

-

Add N-Phenyl-3,3-dimethylbutanamide to the hot PPA with vigorous stirring.

-

Increase the temperature to 100-120°C and maintain for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it into ice water with stirring.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the resulting solid by column chromatography on silica gel or recrystallization to afford 4,4-Dimethyl-3,4-dihydro-2(1H)-quinolinone.

Step 3: Synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline

The lactam is reduced to the corresponding cyclic amine in this step.

Materials:

-

4,4-Dimethyl-3,4-dihydro-2(1H)-quinolinone (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

15% Aqueous sodium hydroxide (NaOH) solution

Procedure:

-

To a suspension of LiAlH₄ in anhydrous THF in a flask under an inert atmosphere, add a solution of 4,4-Dimethyl-3,4-dihydro-2(1H)-quinolinone in anhydrous THF dropwise at 0°C.

-

After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0°C and quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline.

Step 4: Synthesis of this compound

This final step is a regioselective bromination of the tetrahydroquinoline core.

Materials:

-

4,4-Dimethyl-1,2,3,4-tetrahydroquinoline (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0-1.1 eq)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

Procedure:

-

Dissolve 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline in acetonitrile and cool the solution to 0°C.

-

Add N-bromosuccinimide portion-wise over 15-20 minutes, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound. Note that other brominated isomers may also be formed.

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

3,3-Dimethylbutanoyl chloride is corrosive and moisture-sensitive; handle with care.

-

Polyphosphoric acid is corrosive and viscous at room temperature; heating is required for handling.

-

Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water; handle with extreme caution under an inert atmosphere.

-

N-Bromosuccinimide is a lachrymator and should be handled with care.

Application Notes and Protocols for 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline as a versatile building block in organic synthesis. The presence of a bromine atom on the aromatic ring and a secondary amine within the tetrahydroquinoline scaffold makes this compound an ideal substrate for a variety of cross-coupling reactions, enabling the synthesis of diverse molecular architectures with significant potential in medicinal chemistry and drug development. The 4,4-dimethyl substitution provides steric bulk, which can influence the regioselectivity of reactions and the conformational properties of the final products.

Introduction to the Synthetic Utility

This compound is a valuable intermediate for the synthesis of functionalized tetrahydroquinoline derivatives. The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The bromine atom at the 7-position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively, leading to the generation of libraries of novel compounds for drug discovery programs.

Key Applications in Organic Synthesis

The primary applications of this compound in organic synthesis revolve around palladium-catalyzed cross-coupling reactions. These methods offer a powerful means to construct complex molecules from simple precursors under relatively mild conditions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction enables the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the 7-position. The resulting 7-substituted-4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives are of significant interest in the development of novel therapeutic agents.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a broad range of amines.[1][2][3] This reaction can be utilized to introduce various primary and secondary amines at the 7-position of the this compound scaffold. The resulting 7-amino derivatives are valuable intermediates for the synthesis of compounds with potential applications in medicinal chemistry, as the introduction of an amino group can significantly impact a molecule's pharmacological properties.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the coupling of a bromo-tetrahydroquinoline with various arylboronic acids.[4]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

-

Degassed solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of a bromo-tetrahydroquinoline with a primary or secondary amine.[1]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Ligand (e.g., XPhos, BINAP, 2-4 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

-

Add this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite®, washing with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Quantitative Data

The following tables summarize representative reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on bromo-substituted tetrahydroquinolines, which serve as close structural analogs to the title compound.[4] These data are intended to provide a baseline for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Bromo-Tetrahydroquinolines with Arylboronic Acids [4]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | 82 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | 78 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | 75 |

| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 68 |

Data is for 6-bromo-1,2,3,4-tetrahydroquinoline as a representative substrate.

Table 2: Buchwald-Hartwig Amination of Bromo-Tetrahydroquinolines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 85 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 79 |

| 3 | Benzylamine | Pd₂(dba)₃ (1) | DavePhos (2) | Cs₂CO₃ | Toluene | 90 | 16 | 88 |

| 4 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 100 | 20 | 82 |

Yields are estimated based on typical outcomes for similar substrates as specific data for this compound is not available in the cited literature.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized tetrahydroquinoline derivatives. The protocols and data presented herein, based on established methodologies for structurally related compounds, provide a solid foundation for researchers to explore the synthetic potential of this compound in their drug discovery and development endeavors. The strategic application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, opens up avenues for the creation of novel molecular entities with diverse pharmacological profiles.

References

Application Notes and Protocols for the Derivatization of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline for SAR Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical derivatization of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, a key scaffold for structure-activity relationship (SAR) studies in drug discovery. The protocols cover four principal transformations: N-acylation and N-alkylation of the secondary amine, as well as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions at the 7-bromo position. These derivatizations allow for the systematic exploration of chemical space to optimize the pharmacological properties of lead compounds. Representative quantitative data are presented in structured tables to guide SAR analysis, and experimental workflows are visualized using diagrams.

Introduction

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds. The 4,4-dimethyl substitution provides steric bulk and can influence the conformation and metabolic stability of the molecule. The presence of a bromine atom at the 7-position and a secondary amine at the 1-position offers two orthogonal handles for chemical modification, making this compound an ideal starting material for the generation of diverse chemical libraries for SAR studies.

Functionalization at the N-1 position through acylation and alkylation allows for the introduction of a variety of substituents that can modulate properties such as solubility, cell permeability, and target engagement. Derivatization at the C-7 position via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enables the introduction of aryl, heteroaryl, and amino moieties, which can profoundly impact the biological activity and selectivity of the compounds.[1]

This application note provides robust and reproducible protocols for these key derivatization reactions, along with illustrative SAR data to guide the design and synthesis of novel therapeutic agents based on the 4,4-dimethyl-1,2,3,4-tetrahydroquinoline scaffold.

Derivatization Strategies

The derivatization of this compound can be systematically approached by modifying the N-1 and C-7 positions. This allows for a comprehensive exploration of the SAR.

Caption: Overall derivatization strategy for SAR studies.

Experimental Protocols

General Considerations

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reagents and solvents should be of high purity and used as received from commercial suppliers or purified by standard methods. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: N-Acylation of this compound

This protocol describes the reaction of the tetrahydroquinoline with an acyl chloride in the presence of a base.

Caption: Experimental workflow for N-acylation.

Materials:

-

This compound (1.0 equiv)

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL) at 0 °C, add the acyl chloride (1.1 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL) and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

Protocol 2: N-Alkylation of this compound (Reductive Amination)

This protocol describes the reaction of the tetrahydroquinoline with an aldehyde or ketone in the presence of a reducing agent.[2]

Caption: Experimental workflow for N-alkylation.

Materials:

-

This compound (1.0 equiv)

-

Aldehyde or Ketone (1.2 equiv)

-

Sodium triacetoxyborohydride (1.5 equiv)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) and the corresponding aldehyde or ketone (1.2 mmol) in DCE (10 mL), add sodium triacetoxyborohydride (1.5 mmol) in one portion.

-

Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

-

Extract the mixture with DCM (3 x 15 mL).

-

Combine the organic layers and wash with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 3: Suzuki-Miyaura Cross-Coupling at the C-7 Position

This protocol describes the palladium-catalyzed coupling of the 7-bromo-tetrahydroquinoline with a boronic acid or ester.

Caption: Experimental workflow for Suzuki coupling.

Materials:

-

This compound (or its N-protected derivative) (1.0 equiv)

-

Aryl or heteroaryl boronic acid or ester (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, 4:1)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent system (10 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until LC-MS analysis indicates completion.

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic mixture with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl or 7-heteroaryl derivative.

Protocol 4: Buchwald-Hartwig Amination at the C-7 Position

This protocol describes the palladium-catalyzed coupling of the 7-bromo-tetrahydroquinoline with a primary or secondary amine.[3]

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

-

This compound (or its N-protected derivative) (1.0 equiv)

-

Primary or secondary amine (1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., NaOtBu, 1.4 equiv)

-

Anhydrous toluene or dioxane

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst (0.02 mmol), ligand (0.04 mmol), and base (1.4 mmol) to a reaction vessel.

-

Add a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL).

-

Add the amine (1.2 mmol) to the reaction mixture.

-

Seal the vessel and heat to 100-110 °C for 12-24 hours, or until LC-MS analysis indicates completion.

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of celite, washing with ethyl acetate.

-

Wash the filtrate with saturated aqueous ammonium chloride solution (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 7-amino derivative.

Structure-Activity Relationship (SAR) Studies